Cas no 2137029-53-7 (2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-)

2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-, is a chiral building block widely used in organic synthesis and pharmaceutical applications. Its key advantages include high stereochemical purity, ensured by the (2S)-configuration, and the presence of a Boc-protected amine group, which enhances stability during synthetic transformations. The chloromethyl ester moiety offers reactivity for further functionalization, making it valuable in peptide coupling and prodrug development. This compound is particularly useful in asymmetric synthesis due to its well-defined stereochemistry and compatibility with a range of reaction conditions. Its structural features make it a versatile intermediate for constructing complex molecules with precision.
2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- structure
2137029-53-7 structure
Product name:2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-
CAS No:2137029-53-7
MF:C13H22ClNO4
MW:291.77108335495
CID:5255696

2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-
    • Inchi: 1S/C13H22ClNO4/c1-13(2,3)19-12(17)15-8-4-5-10(15)6-7-11(16)18-9-14/h10H,4-9H2,1-3H3/t10-/m0/s1
    • InChI Key: NFMDTYXWKKAZIM-JTQLQIEISA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC[C@H]1CCC(OCCl)=O

2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-386541-1.0g
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate
2137029-53-7 95%
1.0g
$1315.0 2024-06-05
Enamine
EN300-386541-0.1g
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate
2137029-53-7 95%
0.1g
$1157.0 2024-06-05
Enamine
EN300-386541-10.0g
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate
2137029-53-7 95%
10.0g
$5652.0 2024-06-05
Enamine
EN300-386541-0.05g
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate
2137029-53-7 95%
0.05g
$1104.0 2024-06-05
Enamine
EN300-386541-2.5g
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate
2137029-53-7 95%
2.5g
$2576.0 2024-06-05
Enamine
EN300-386541-0.5g
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate
2137029-53-7 95%
0.5g
$1262.0 2024-06-05
Enamine
EN300-386541-0.25g
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate
2137029-53-7 95%
0.25g
$1209.0 2024-06-05
Enamine
EN300-386541-5.0g
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate
2137029-53-7 95%
5.0g
$3812.0 2024-06-05

Additional information on 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-

Recent Advances in the Application of 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- (CAS: 2137029-53-7) in Chemical Biology and Pharmaceutical Research

The compound 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- (CAS: 2137029-53-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral building block, characterized by its Boc-protected pyrrolidine scaffold and reactive chloromethyl ester moiety, has demonstrated versatile applications in drug discovery, peptide synthesis, and targeted therapeutics. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and modulators of protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's utility in constructing covalent inhibitors for SARS-CoV-2 main protease (Mpro). Researchers leveraged the chloromethyl ester functionality to introduce irreversible binding motifs, resulting in nanomolar-range inhibitors with improved pharmacokinetic profiles. The (2S)-configuration was found to be critical for optimal target engagement, underscoring the importance of stereochemical control in drug design.

In parallel, advances in synthetic methodology have expanded access to this compound. A novel continuous-flow protocol developed by MIT researchers (2024) achieves 85% yield with >99% enantiomeric purity, addressing previous challenges in large-scale production. This technological breakthrough is particularly relevant given the growing demand for chiral intermediates in asymmetric synthesis campaigns.

Emerging applications in targeted drug delivery systems have also been reported. The chloromethyl ester group serves as an effective linker for antibody-drug conjugates (ADCs), as demonstrated in recent preclinical studies for hematological malignancies. The Boc-protected amine provides orthogonal protection that enables sequential functionalization—a feature exploited in the construction of multifunctional therapeutic agents.

From a safety and toxicological perspective, new ADME studies (2024) indicate favorable metabolic stability profiles for derivatives incorporating this scaffold. The pyrrolidine ring shows resistance to oxidative metabolism in human liver microsomes, while the ester moiety undergoes predictable hydrolysis. These properties contribute to its growing popularity in lead optimization programs.

The compound's role extends beyond small-molecule therapeutics. Recent work published in Bioconjugate Chemistry details its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules, where it serves as a versatile linker connecting E3 ligase ligands to target protein binders. This application capitalizes on both the compound's synthetic flexibility and its demonstrated cell permeability.

Looking forward, the unique combination of synthetic accessibility, stereochemical purity, and multifunctional reactivity positions 2137029-53-7 as a valuable tool in chemical biology. Ongoing research explores its potential in developing next-generation covalent inhibitors, targeted radiopharmaceuticals, and molecular glues. The compound's versatility across these diverse applications highlights its continued relevance in cutting-edge pharmaceutical research.

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